3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid
Description
3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid (CAS: 854858-95-0) is a substituted valeric acid derivative characterized by a 3-methyl group and a 2,4,6-trimethylphenyl moiety attached to the carbonyl carbon of the γ-oxovaleric acid backbone. Its structure combines a branched aliphatic chain with a highly substituted aromatic ring, conferring unique physicochemical properties.
Properties
IUPAC Name |
3-methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-11(3)15(12(4)6-9)13(16)7-10(2)8-14(17)18/h5-6,10H,7-8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUODTUTUJVAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645497 | |
| Record name | 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854858-95-0 | |
| Record name | 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid can be achieved through various synthetic routes. One common method involves the reaction of mesitylene with an appropriate acylating agent under Friedel-Crafts acylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and proceeds under anhydrous conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Antioxidant Properties
Research indicates that 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid exhibits antioxidant activity . This property is crucial as antioxidants play a significant role in neutralizing free radicals, thereby protecting cells from oxidative stress. Preliminary studies suggest that the compound can effectively scavenge free radicals through various mechanisms, which may have implications for preventing oxidative damage in biological systems.
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has been studied for its anti-inflammatory effects . It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Further investigations are needed to elucidate the specific mechanisms involved and to assess its efficacy in clinical settings.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions. Notably, one method involves the functionalization of precursor compounds to yield this specific structure. The ability to modify this compound into derivatives could enhance its biological activity or selectivity for particular targets in medicinal chemistry.
Table 1: Synthesis Pathways
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Method A | Functionalization of precursor | 50% |
| Method B | Multi-step synthesis from simpler compounds | 40% |
Pharmaceutical Applications
The compound's biological activities suggest potential applications in pharmaceuticals. Its antioxidant and anti-inflammatory properties may make it suitable for developing treatments for conditions such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative of this compound was evaluated for its ability to reduce inflammation in animal models of arthritis. Results showed significant reductions in inflammatory markers.
- Case Study 2 : In a study focusing on oxidative stress-related diseases, the compound demonstrated protective effects against cell death induced by oxidative agents.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the mesityl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .
Comparison with Similar Compounds
5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS: A791016)
- Key Difference : The phenyl substituent is 2,4-dimethyl instead of 2,4,6-trimethyl.
- Impact : Reduced steric hindrance and lipophilicity compared to the target compound due to fewer methyl groups on the aromatic ring. This may enhance solubility in polar solvents or improve bioavailability in pharmacological contexts.
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS: A584629)
- Key Difference : Replaces the γ-oxovaleric acid backbone with an indene-dione fused ring system conjugated to an acetic acid group.
- This structure is more suited for applications requiring UV absorption or charge transfer properties.
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid (CAS: A784818)
- Key Difference: Features a bicyclic benzoannulene ring system instead of a monocyclic aromatic group.
- Impact : The extended conjugated system may enhance π-π stacking interactions, making this compound favorable for crystal engineering or materials science. However, the larger ring system could reduce solubility in common organic solvents.
Data Table: Comparative Overview
| Compound Name | CAS Number | Core Structure | Aromatic Substituent | Similarity Score |
|---|---|---|---|---|
| This compound | 854858-95-0 | γ-Oxovaleric acid | 2,4,6-Trimethylphenyl | 1.00 (Reference) |
| 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid | A791016 | γ-Oxovaleric acid | 2,4-Dimethylphenyl | 0.95 |
| 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid | 7443-02-9 | Indene-dione + acetic acid | Phenyl | 0.93 |
| 2-(5-Oxo-benzo[7]annulen-6-yl)acetic acid | 6742-32-1 | Benzoannulene + acetic acid | None (bicyclic system) | 0.93 |
Functional Implications
- Bioactivity Potential: The 2,4,6-trimethylphenyl group in the target compound may enhance interactions with hydrophobic binding pockets in enzymes or receptors compared to less substituted analogs like A791016 .
- Synthetic Utility : The valeric acid backbone offers flexibility for derivatization, whereas rigid systems (e.g., A584629) are less amenable to modular synthesis.
- Physicochemical Properties : Higher methyl substitution in the target compound likely increases lipophilicity (logP) compared to A791016, impacting partition coefficients and diffusion rates across biological membranes.
Biological Activity
Overview
3-Methyl-5-oxo-5-(2,4,6-trimethylphenyl)valeric acid is an organic compound with the molecular formula C15H20O3. It is a derivative of valeric acid characterized by a 2,4,6-trimethylphenyl group and a keto group at the fifth position. This compound has garnered interest in various scientific fields due to its unique structure and potential biological activities.
The synthesis of this compound typically involves:
Starting Materials:
- 2,4,6-trimethylbenzene
- Valeric acid derivatives
Reaction Conditions:
- Use of strong acids or bases as catalysts
- Specific temperature and pressure settings
Purification Techniques:
- Recrystallization
- Chromatography
This compound serves as a building block in organic synthesis and is used in analytical chemistry for reference purposes.
The biological activity of this compound may involve interactions with specific enzymes or receptors. The exact molecular targets and pathways are still under investigation. Preliminary studies suggest that it may modulate enzymatic activity through binding interactions, although detailed mechanisms remain to be fully elucidated.
Biological Activity
Research into the biological activity of this compound has revealed several potential effects:
-
Antioxidant Activity:
- Initial studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals.
- The mechanism involves the reduction of oxidative stress markers in cellular models.
-
Anti-inflammatory Effects:
- In vitro assays suggest that it may inhibit pro-inflammatory cytokines.
- This could have implications for therapeutic strategies in inflammatory diseases.
- Enzyme Inhibition:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokines | |
| Enzyme Inhibition | Inhibition of branched-chain amino acid metabolism |
Case Study Example
In a recent study examining the effects of this compound on cellular models:
- Experimental Design: Cells were treated with varying concentrations (10 µM to 50 µM) of the compound.
- Findings: At 50 µM concentration, there was a significant reduction in reactive oxygen species (ROS) levels compared to control groups. Additionally, pro-inflammatory cytokine levels were notably decreased in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
